Cosmomycin B
CAS No.: 40795-73-1
Cat. No.: VC1649042
Molecular Formula: C40H53NO14
Molecular Weight: 771.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40795-73-1 |
---|---|
Molecular Formula | C40H53NO14 |
Molecular Weight | 771.8 g/mol |
IUPAC Name | (9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
Standard InChI | InChI=1S/C40H53NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22-23,25-28,37-39,42-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,23-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1 |
Standard InChI Key | MYQIMJTUIOIEOX-LVWNLLCFSA-N |
Isomeric SMILES | CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
SMILES | CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Canonical SMILES | CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
Cosmomycin B is identified by the molecular formula C40H53NO14 with a precise molecular weight of 771.8 g/mol . In chemical databases, it is cataloged under PubChem CID 156935 and is known by several synonyms including Rhodomycin Y, Rhodilunanencin B, Retamycin E 2, and gamma-Rhodomycin Y . The compound's structural features place it within both the tetracene group and quinone classification, contributing to its distinctive chemical behavior.
The complete chemical structure of Cosmomycin B can be represented by the SMILES notation: CCC1(CCC2=C(C3=C(C(=C2C1OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)O)O)N(C)C)O)C(=O)C7=C(C3=O)C(=CC=C7)O)O)O . This complex structure includes multiple functional groups and stereogenic centers that contribute to its biological activity profile.
Structural Features
Cosmomycin B belongs to the anthracycline family, characterized by a tetracyclic ring system with adjacent quinone-hydroquinone groups. What distinguishes Cosmomycin B from other anthracyclines is its specific glycosylation pattern. The molecule features a unique arrangement of sugar moieties attached to the aglycone core structure .
A notable structural characteristic of Cosmomycin B is that it represents a C-7 reduced metabolite. This reduction at the C-7 position differentiates it from many other anthracyclines that typically possess hydroxylation or glycosylation at this position . The C-7 reduction has significant implications for both its antimicrobial potency and cytotoxic profile, generally resulting in reduced antimicrobial activity compared to C-7 glycosylated counterparts, while maintaining comparable cytotoxicity .
Biological Origins and Production
Producer Organisms
Cosmomycin B is primarily produced by various Streptomyces species, gram-positive bacteria belonging to the actinomycetes group. These filamentous bacteria are renowned for their ability to produce diverse secondary metabolites with pharmaceutical potential. Documentation exists of Cosmomycin B being isolated from:
-
Streptomyces species associated with intertidal marine macroalgae and deep-sea coral reef invertebrates
The ecological diversity of these producer organisms is particularly noteworthy. Research has identified Cosmomycin B-producing Streptomyces species in remarkably varied environments, from coastal intertidal zones to deep-sea coral ecosystems at depths reaching 4,700 meters . This wide ecological distribution demonstrates both the environmental adaptability of these producer organisms and their persistent capacity to synthesize this complex secondary metabolite across different habitats.
Biosynthesis and Gene Clusters
The biosynthesis of Cosmomycin B involves complex polyketide synthase (PKS) pathways typical of anthracycline production. Recent research has made significant progress in elucidating the genetic basis for Cosmomycin biosynthesis. Scientists have successfully captured and expressed the cosmomycin biosynthetic gene cluster from marine Streptomycete strains using transformation-associated recombination methods .
A related study on Cosmomycin D identified several key genes involved in the biosynthetic pathway and resistance mechanisms in Streptomyces olindensis. These include genes encoding for:
While these findings primarily relate to Cosmomycin D, they provide valuable insights into the likely biosynthetic mechanisms for Cosmomycin B production, given the structural similarities between these compounds.
Biological Activities and Mechanisms
Antimicrobial Properties
Cosmomycin B demonstrates antibacterial activity, although studies indicate that its potency is somewhat reduced compared to related anthracyclines with C-7 glycosylation . This difference in antimicrobial efficacy illustrates the structure-activity relationship within the anthracycline family, where modifications at specific positions can significantly alter biological activity profiles.
Research with marine-derived Streptomyces strains has confirmed the antibacterial capabilities of Cosmomycin B, particularly in studies examining bioactive compounds from strains associated with marine macroalgae and coral reef invertebrates . These investigations highlight the potential ecological role of Cosmomycin B in microbial competition within marine environments.
Antitumor Activity
One of the most significant biological properties of Cosmomycin B is its cytotoxic activity against cancer cells. As with other anthracyclines, this activity is likely related to its ability to intercalate DNA and inhibit topoisomerase II, leading to disruption of DNA replication and transcription processes.
Studies have documented that despite the C-7 reduction, Cosmomycin B maintains comparable cytotoxic activities to its C-7 glycosylated counterparts . This observation is particularly interesting from a medicinal chemistry perspective, as it suggests that the C-7 position may be less critical for antitumor activity than for antimicrobial effects.
Self-resistance Mechanisms in Producer Strains
The production of toxic secondary metabolites requires producer organisms to develop self-resistance mechanisms. Studies with Streptomyces olindensis, a producer of both Cosmomycin B and related compounds, have revealed several resistance strategies:
-
ABC transporters that actively export the compound from the cell
-
Mycothiol peroxidase activity that protects against oxidative stress
These findings provide insight into how producer organisms manage the potential toxicity of their own metabolites. The table below summarizes experimental data on resistance levels in various Streptomyces strains:
Strain | MIC (μg/mL) of: | |
---|---|---|
Doxorubicin | Cosmomycin D | |
S. peucetius DSM 40754 | 4 | 4 |
S. olindensis DAUFPE 5622 | 4 | 8 |
S. lividans TK24/pRCWL04 (cosIJ) | 16 | 8 |
S. lividans TK24/pRCWL05 (cosP) | 8 | 4 |
S. lividans TK24/pRCWL06 (cosU) | 16 | 8 |
S. lividans TK24/pUWL (empty vector) | 2 | 2 |
While this data specifically relates to Cosmomycin D, it provides valuable insights into likely resistance mechanisms relevant to Cosmomycin B production due to the structural and biosynthetic similarities between these compounds.
Current Research and Future Perspectives
Ecological Distribution and Significance
Recent studies have revealed the widespread distribution of Cosmomycin B-producing Streptomyces species across diverse marine environments. Research by Braña et al. demonstrated that two Streptomyces strains with the capability to produce anthracyclines, including Cosmomycin B, were persistently found in association with various intertidal marine macroalgae over a 3-year observation period .
The same study revealed the remarkable ecological range of these producer organisms, which were isolated from:
-
Intertidal marine macroalgae (Phyllum Heterokontophyta, Rhodophyta, and Chlorophyta)
-
Deep-sea coral reef ecosystems including various invertebrates (Phyllum Cnidaria, Echinodermata, Arthropoda, Sipuncula, and Anelida)
-
Terrestrial lichens
This ecological versatility suggests potential evolutionary advantages conferred by the production of compounds like Cosmomycin B, possibly related to competitive interactions in diverse microbial communities.
Biotechnological Applications
The elucidation of the cosmomycin biosynthetic gene cluster using PCR-independent methods of transformation-associated recombination represents an important technological advancement . This methodology enables the capture and expression of the complete biosynthetic pathway, facilitating further studies and potential biotechnological applications.
Future research directions may include:
-
Optimization of production systems for increased yield
-
Generation of novel derivatives through biosynthetic engineering
-
Exploration of structure-activity relationships to develop compounds with enhanced therapeutic properties and reduced toxicity
-
Investigation of ecological roles and potential applications beyond pharmaceutical uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume